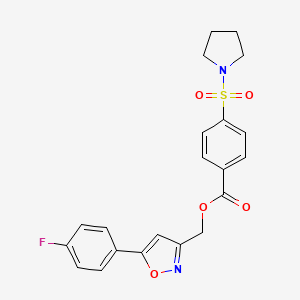

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

CAS No.: 952982-47-7

Cat. No.: VC4181271

Molecular Formula: C21H19FN2O5S

Molecular Weight: 430.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952982-47-7 |

|---|---|

| Molecular Formula | C21H19FN2O5S |

| Molecular Weight | 430.45 |

| IUPAC Name | [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate |

| Standard InChI | InChI=1S/C21H19FN2O5S/c22-17-7-3-15(4-8-17)20-13-18(23-29-20)14-28-21(25)16-5-9-19(10-6-16)30(26,27)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2 |

| Standard InChI Key | AHTZYSWNOGZQMR-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)F |

Introduction

(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom, known for their diverse biological activities and applications in medicinal chemistry. This specific compound combines a fluorophenyl group with a pyrrolidinylsulfonyl moiety, which enhances its lipophilicity and potential for biological interactions.

Synthesis and Preparation

The synthesis of (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate typically involves multi-step reactions. These may include the formation of the isoxazole ring followed by the attachment of the fluorophenyl and pyrrolidinylsulfonylbenzoate groups. Organic solvents like dichloromethane or acetone are commonly used, with careful control of temperature and reaction time to optimize yield and purity.

Biological Activity and Potential Applications

Isoxazole derivatives, including (5-(4-Fluorophenyl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate, exhibit a range of biological activities. These compounds can interact with enzymes and receptors, influencing cellular signaling pathways and metabolism. The specific biological targets and pathways affected by this compound are not well-documented but may include interactions with kinases, phosphatases, and other enzymes involved in cellular regulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume